molecular formula C16H17ClN2O4S B11307372 2,3-Dimethylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

2,3-Dimethylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11307372
M. Wt: 368.8 g/mol
InChI Key: KWEZEWVBITUGGI-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Propane-1-sulfonyl Group: This step involves sulfonylation, which can be carried out using sulfonyl chlorides under basic conditions.

    Esterification: The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
  • 2,3-Dimethylphenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
  • 2,3-Dimethylphenyl 5-chloro-2-(butylsulfonyl)pyrimidine-4-carboxylate

Uniqueness

2,3-Dimethylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propane-1-sulfonyl group, in particular, may offer unique interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

IUPAC Name

(2,3-dimethylphenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C16H17ClN2O4S/c1-4-8-24(21,22)16-18-9-12(17)14(19-16)15(20)23-13-7-5-6-10(2)11(13)3/h5-7,9H,4,8H2,1-3H3

InChI Key

KWEZEWVBITUGGI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2C)C)Cl

Origin of Product

United States

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